2,6-Dimethyl-5-nitrobenzo[d]thiazole: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
2,6-Dimethyl-5-nitrobenzo[d]thiazole: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
Introduction & Pharmacological Context
Heterocyclic chemistry forms the backbone of modern drug discovery, with the benzothiazole scaffold recognized as a highly versatile and privileged pharmacophore[1][2]. Benzothiazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[3][4]. Within this chemical space, 2,6-dimethyl-5-nitrobenzo[d]thiazole (CAS: 1823290-88-5) emerges as a highly specialized synthetic intermediate[5].
The strategic placement of methyl groups at the C2 and C6 positions, coupled with a strongly electron-withdrawing nitro group at the C5 position, creates a unique electronic topology that researchers can leverage for the development of targeted therapeutics[2]. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and validated synthetic workflows, designed to support drug development professionals in utilizing this scaffold.
Chemical Structure and Electronic Properties
The molecular architecture of 2,6-dimethyl-5-nitrobenzo[d]thiazole (C9H8N2O2S) consists of a thiazole ring fused to a nitro-substituted benzene ring[5]. The reactivity and pharmacological potential of this molecule are dictated by three core structural features:
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The Benzothiazole Core: The fusion of the electron-rich sulfur and electron-deficient nitrogen in the thiazole ring establishes a push-pull electronic system, allowing the scaffold to participate in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets[1][2].
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C2 and C6 Methyl Substitutions: The methyl groups act as weak electron donors via hyperconjugation. The C2-methyl group increases the lipophilicity of the thiazole ring, while the C6-methyl group sterically shields the adjacent positions on the benzene ring, significantly influencing the regioselectivity of electrophilic aromatic substitutions[2].
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C5 Nitro Group: The nitro group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. Its presence at the C5 position significantly lowers the electron density of the adjacent carbon atoms. In medicinal chemistry, this nitro group serves as a critical synthetic handle; it can be readily reduced to an amine, acting as a precursor for amide-linked combinatorial libraries[2].
Caption: Electronic and structural mapping of 2,6-dimethyl-5-nitrobenzo[d]thiazole.
Physicochemical Properties
Accurate physicochemical profiling is critical for downstream drug formulation and pharmacokinetic modeling. The following table synthesizes the quantitative data for 2,6-dimethyl-5-nitrobenzo[d]thiazole based on its molecular composition[5].
| Property | Value | Causality / Significance |
| CAS Registry Number | 1823290-88-5 | Unique identifier for the specific regioisomer[5]. |
| Molecular Formula | C9H8N2O2S | Establishes the exact atomic composition[5]. |
| Molecular Weight | 208.24 g/mol | Low molecular weight (<500 Da) aligns perfectly with Lipinski's Rule of Five[5]. |
| Topological Polar Surface Area | ~83.9 Ų | Favorable for membrane permeability; allows for BBB penetration if required. |
| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity balance for oral bioavailability and cell membrane traversal. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity; no free N-H or O-H groups. |
| Hydrogen Bond Acceptors | 4 | N (thiazole), O (x2, nitro), S (thiazole); facilitates target protein binding. |
Synthetic Methodologies and Experimental Protocols
The synthesis of 6-substituted and 5,6-disubstituted benzothiazoles requires rigorous regiocontrol[2]. While advanced transition-metal-catalyzed C-H nitration strategies (such as Ru-catalyzed meta-selective nitration) have been developed for 2-arylbenzothiazoles[6][7], the synthesis of 2-alkyl derivatives like 2,6-dimethyl-5-nitrobenzo[d]thiazole typically relies on classical electrophilic aromatic substitution. The presence of the C6-methyl group directs the incoming nitronium ion (NO₂⁺) predominantly to the C5 position due to the synergistic ortho-directing effect of the methyl group and the steric hindrance at the C7 position.
Protocol: Regioselective Electrophilic Aromatic Nitration
This self-validating protocol utilizes a standard nitrating mixture (HNO₃/H₂SO₄) under strictly controlled thermodynamic conditions to prevent over-nitration and oxidative degradation of the thiazole ring.
Materials:
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2,6-Dimethylbenzo[d]thiazole (1.0 eq, Starting Material)
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Fuming Nitric Acid (HNO₃, >90%, 1.2 eq)
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Concentrated Sulfuric Acid (H₂SO₄, 98%, solvent and catalyst)
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Ice-water bath and aqueous Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
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Acidic Dissolution: Charge a dry, round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool the flask to 0–5 °C using an ice-water bath. Slowly add 2,6-dimethylbenzo[d]thiazole (1.0 eq) portion-wise under continuous magnetic stirring.
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Causality: H₂SO₄ acts as both a solvent and a protonating agent for the thiazole nitrogen. Protonation deactivates the electron-rich heterocyclic ring against electrophilic attack, directing the reaction exclusively to the carbocyclic ring.
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Nitronium Ion Generation: In a separate addition funnel, prepare the nitrating mixture by carefully adding fuming HNO₃ (1.2 eq) to an equal volume of cold concentrated H₂SO₄.
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Causality: The highly acidic environment forces HNO₃ to act as a base, dehydrating it to form the highly reactive, electrophilic nitronium ion (NO₂⁺).
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Electrophilic Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, strictly maintaining the internal temperature below 5 °C.
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Causality: Exothermic control is vital. Elevated temperatures lead to oxidative cleavage of the thiazole ring and unselective poly-nitration.
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Reaction Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours. Monitor the reaction progress via TLC or LC-MS.
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Quenching and Precipitation: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The acidic medium is neutralized carefully with aqueous NaHCO₃ until pH ~7.
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Causality: Neutralization deprotonates the thiazole nitrogen, precipitating the crude 2,6-dimethyl-5-nitrobenzo[d]thiazole as a solid, as the uncharged organic molecule is insoluble in the aqueous phase.
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Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure regioisomer.
Caption: Step-by-step synthetic workflow for the regioselective nitration of 2,6-dimethylbenzo[d]thiazole.
Trustworthiness and Analytical Validation
To ensure the structural integrity of the synthesized compound, a self-validating analytical system must be employed post-synthesis:
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¹H NMR Spectroscopy: The presence of the C5-nitro group will significantly deshield the C4 proton (appearing as a distinct singlet) and the C7 proton (singlet). The absence of ortho/meta coupling confirms the para-relationship of the remaining aromatic protons, validating the regiochemistry.
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LC-MS: A distinct molecular ion peak at m/z 209.0 [M+H]⁺ will confirm the successful incorporation of a single nitro group (MW 208.24 + 1.01)[5].
Conclusion
The 2,6-dimethyl-5-nitrobenzo[d]thiazole scaffold is a highly versatile building block in medicinal chemistry[2][3]. By understanding its electronic topology and employing rigorous, temperature-controlled electrophilic aromatic substitution protocols, researchers can reliably synthesize this intermediate. Its optimal physicochemical properties make it a prime candidate for the development of novel therapeutics, particularly through the reduction of the nitro group to an amine for subsequent combinatorial functionalization.
References
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ChemicalBook. "2,6-DiMethyl-5-nitrobenzo[d]thiazole | 1823290-88-5". 5
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ACS Publications. "Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction | The Journal of Organic Chemistry". 7
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